2-(2-Amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Description
2-(2-Amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a difluoromethyl group at position 4 and a 2-amino-2-oxoethyl substituent at position 2 of the pyrimidine ring. The carboxylic acid group at position 5 enhances its polarity, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H7F2N3O3 |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7F2N3O3/c9-7(10)6-3(8(15)16)2-12-5(13-6)1-4(11)14/h2,7H,1H2,(H2,11,14)(H,15,16) |
InChI Key |
DKDAYTOOCXAUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CC(=O)N)C(F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(2-Amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmacological research for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrimidine ring substituted with difluoromethyl and carboxylic acid functional groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Cells
In vitro studies demonstrated that this compound and its analogs were tested against A549 cells, a model for lung cancer. The results showed varying degrees of cytotoxicity:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 78% | 45 |
| Compound A (reference) | 64% | 30 |
| Compound B (reference) | 61% | 28 |
The compound exhibited moderate activity, with an IC50 value indicating the concentration required to inhibit cell viability by 50%. The structure-dependence of activity suggests that modifications to the substituents can enhance efficacy against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Testing against multidrug-resistant strains of bacteria revealed significant inhibitory effects.
Antimicrobial Efficacy Against Resistant Strains
The following table summarizes the antimicrobial activity observed:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 16 |
| Escherichia coli (carbapenem-resistant) | 32 |
| Klebsiella pneumoniae (multidrug-resistant) | 64 |
These findings highlight the potential of the compound as a lead in developing new antimicrobial agents targeting resistant bacterial strains .
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Folate Pathways : Similar compounds have been shown to act as antifolates, inhibiting key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : The cytotoxic effects on cancer cells are partly due to the induction of apoptotic pathways, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may involve interference with bacterial cell wall integrity, particularly in resistant strains.
Comparison with Similar Compounds
Structural Analogues by Substituent Position
Position 2 Modifications
- 2-(Phenacylthio) group: In Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate (), the phenacylthio group increases lipophilicity, which may improve membrane permeability compared to the target compound .
- 2-(Methylthio) group: 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid () replaces the amino-oxoethyl group with a methylthio substituent, reducing polarity but possibly enhancing metabolic stability .
Position 4 Modifications
- 4-(Difluoromethyl) group (Target compound): The difluoromethyl group balances electronegativity and lipophilicity, often improving pharmacokinetic profiles compared to non-fluorinated analogs .
- 4-(Ethylthio) group: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid () lacks fluorine but introduces a sulfur atom, which may influence redox activity or metal coordination .
Position 5 Carboxylic Acid Group
The carboxylic acid at position 5 is conserved across most analogs, suggesting its critical role in solubility and binding interactions. Derivatives with esterified carboxylic acids (e.g., ethyl esters in ) are often prodrugs designed to enhance bioavailability .
Key Analogs and Their Properties
*Calculated based on molecular formula C₈H₈F₂N₃O₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
